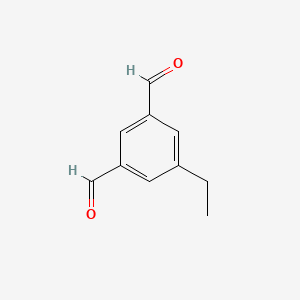

5-Ethylisophthalaldehyde

Description

Contextualization of Isophthalaldehydes in Organic Synthesis and Materials Science

Isophthalaldehydes, the parent class of compounds to which 5-ethylisophthalaldehyde belongs, are versatile building blocks in both organic synthesis and materials science. wikipedia.org Their bifunctional nature, characterized by two reactive aldehyde groups on a benzene (B151609) ring, allows them to participate in a wide array of chemical transformations. wikipedia.org

In organic synthesis, isophthalaldehyde (B49619) is a common substrate for reactions that form carbon-carbon and carbon-nitrogen bonds. It is frequently used in the Knoevenagel condensation with active methylene (B1212753) compounds and in the formation of Schiff bases through reactions with primary amines. sigmaaldrich.com These reactions are fundamental for creating more complex molecules that can serve as intermediates in the pharmaceutical and agrochemical industries. The ability to selectively react one of the two aldehyde groups, for instance by using polymer supports, further enhances its utility in multi-step synthetic sequences. cdnsciencepub.com

In the realm of materials science, the rigid structure and dual reactivity of isophthalaldehydes make them ideal monomers for the construction of polymers and advanced materials. wikipedia.org They are precursors for microporous polymer networks and covalent organic frameworks (COFs). wikipedia.org The reaction of isophthalaldehyde with di- or triamines leads to the formation of robust, porous structures with high thermal stability and surface area, suitable for applications in gas storage and catalysis. wikipedia.org Furthermore, thermal polymerization of isophthalaldehyde can yield materials with interesting electronic properties, opening avenues for the development of novel organic functional materials. oup.com

Significance of Dialdehydes in Molecular Design and Function

Dialdehydes are a crucial class of organic compounds characterized by the presence of two aldehyde (-CHO) functional groups. wikipedia.org This dual functionality makes them exceptionally important in molecular design, as they can act as symmetrical or asymmetrical building blocks and cross-linking agents to construct complex molecular architectures and functional materials. numberanalytics.comacs.org

The reactivity of the aldehyde group, particularly its susceptibility to nucleophilic attack, is central to its role in synthesis. wikipedia.orgnumberanalytics.com In dialdehydes, this reactivity is doubled, enabling the formation of macrocycles, polymers, and extended networks through reactions with complementary difunctional or polyfunctional molecules like amines and diols. wikipedia.org The geometric arrangement of the aldehyde groups on an aromatic ring, as seen in isophthalaldehyde and its derivatives, provides a rigid scaffold. This rigidity is essential in materials science for creating predictable and well-defined porous structures, such as COFs, where the dialdehyde (B1249045) units dictate the pore size and shape. wikipedia.org

The ability of dialdehydes to form covalent bonds under relatively mild conditions makes them effective cross-linkers for strengthening self-assembled structures, such as peptide-based hydrogels. acs.org Studies have shown that both aliphatic and aromatic dialdehydes can significantly enhance the mechanical stiffness of these materials, expanding their utility for applications that require more robust physical properties. acs.org The specific structure of the dialdehyde influences the nature of the cross-linking and the resulting material properties, demonstrating the fine-tuning possible through molecular design. acs.org This principle of using surface reactions of dialdehydes also forms the basis for developing sensitive chemical detection systems. acs.org

Historical Overview of Key Derivatives and Their Academic Relevance

The study of isophthalaldehyde and its derivatives has a history rooted in the fundamental development of organic synthesis. Early methods for preparing the parent compound, isophthalaldehyde, included the hydrolysis of m-xylene (B151644) tetrachlorides and the Sommelet reaction from α,α'-diamino-m-xylene, which was notable for its simplicity and the availability of the starting material. orgsyn.org Another classical approach was the Rosenmund reduction of isophthaloyl chloride. orgsyn.org

Over time, research shifted towards the synthesis of substituted isophthalaldehydes to access new properties and functionalities. The academic relevance of these derivatives often lies in their role as specialized intermediates for complex target molecules or as monomers for functional polymers. For example, synthetic routes to hydroxy- and methoxy-substituted isophthalaldehydes were developed to serve as precursors for oxygen heterocycles and other complex structures. rsc.org The synthesis of 4,6-dihydroxyisophthalaldehyde and its 5-methyl and 5-methoxy derivatives from 4,6-dibromoresorcinol dimethyl ether showcases the multi-step synthetic strategies employed to create these tailored building blocks. rsc.org

More recently, research has focused on introducing other functional groups to the isophthalaldehyde core to modulate its electronic and steric properties for advanced applications. The synthesis of 4-Amino-5-Ethylisophthalaldehyde represents a contemporary example, where a copper-catalyzed C-H bond formylation method was used. nih.gov This derivative, with its amino and ethyl substituents, is of interest for creating new ligands for coordination chemistry or as a monomer for highly functionalized polymers.

Detailed Research Findings: Synthesis of 4-Amino-5-Ethylisophthalaldehyde

Recent research has reported the successful synthesis of 4-Amino-5-Ethylisophthalaldehyde, a key derivative of this compound. The synthesis was achieved with a high yield and the compound was thoroughly characterized.

Synthesis and Properties of 4-Amino-5-Ethylisophthalaldehyde nih.gov

| Property | Value |

|---|---|

| Yield | 81% |

| Appearance | Light yellow solid |

| Melting Point | 113–115°C |

| ¹H NMR (400 MHz, CDCl₃) δ | 9.98 (s, 1H), 9.81 (s, 1H), 7.92 (d, J = 1.8 Hz, 1H), 7.80 (d, J = 0.8 Hz, 1H), 2.55 (q, J = 7.4 Hz, 2H), 1.33 (t, J = 7.5 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 193.8, 189.8, 152.2, 139.2, 133.5, 130.1, 125.8, 117.7, 26.8, 21.7 |

| HRMS m/z (ESI) [M + Na]⁺ | Calculated: 200.0688; Found: 200.0683 |

| IR (neat) cm⁻¹ | 3499, 2988, 2937, 1656, 1593 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5-ethylbenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C10H10O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h3-7H,2H2,1H3 |

InChI Key |

LNHAIXPLVNAAFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C=O)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Ethylisophthalaldehyde and Its Derivatives

Direct Functionalization Pathways

Direct functionalization methods aim to introduce the aldehyde groups directly onto a pre-existing aromatic core, such as 1,3-diethylbenzene (B91504) or a related scaffold. These routes are often atom-economical but can face challenges in achieving the desired regioselectivity.

Aromatic C-H Activation and Formylation Reactions

Formylation reactions that proceed via electrophilic aromatic substitution are fundamental to aldehyde synthesis. wikipedia.org These methods involve the direct attachment of a formyl group (-CHO) or its equivalent to the aromatic ring. For a substrate like m-xylene (B151644) or 1,3-diethylbenzene, these reactions must overcome the challenge of directing the substitution to the positions ortho to both alkyl groups (position 2) and avoiding other isomers.

Several classical formylation reactions could theoretically be applied, though selectivity can be an issue:

Gattermann-Koch Reaction : This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system like aluminum chloride/copper(I) chloride to formylate electron-rich aromatic rings. orgosolver.com Applying this to 1,3-diethylbenzene would likely result in a mixture of products due to the activating nature of the ethyl groups directing to multiple positions.

Vilsmeier-Haack Reaction : This method employs a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to react with activated aromatic compounds. nih.gov It is a milder alternative but still faces regioselectivity challenges with dialkylbenzene substrates.

Duff Reaction : The Duff reaction uses hexamine as the formyl source and is particularly effective for phenols and other highly activated rings, typically resulting in ortho-formylation. wikipedia.org Its applicability to less activated substrates like 1,3-diethylbenzene is limited.

Rieche Formylation : This method uses dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ to formylate aromatic rings. nih.govcommonorganicchemistry.com The regioselectivity is influenced by the steric and electronic properties of the substituents on the ring.

| Reaction | Formylating Agent | Typical Substrate | Key Features |

| Gattermann-Koch | Carbon Monoxide (CO), HCl | Electron-rich arenes (e.g., Toluene) | Requires high pressure and strong acid catalysis. orgosolver.com |

| Vilsmeier-Haack | DMF / POCl₃ | Activated arenes (e.g., Anilines, Phenols) | Milder conditions than Gattermann-Koch. nih.gov |

| Duff Reaction | Hexamine | Phenols, highly activated arenes | Primarily directs formylation to the ortho position. wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether / Lewis Acid | Aromatic rings | Versatile, but regioselectivity can be variable. commonorganicchemistry.com |

The primary challenge in using these direct methods for 5-Ethylisophthalaldehyde is controlling the reaction to achieve diformylation at the desired 1 and 3 positions of the 5-ethylbenzene core without significant formation of mono-formylated byproducts or other isomers.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) offers a powerful solution to the regioselectivity problems inherent in classical electrophilic substitutions. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide deprotonation (typically with a strong organolithium base) to the adjacent ortho position. unblog.frbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as DMF, to introduce a formyl group with high precision. organic-chemistry.org

For the synthesis of this compound, a hypothetical DoM strategy would involve a precursor such as N,N,N',N'-tetraethyl-5-ethylisophthalamide.

Starting Material : A 1,3-disubstituted benzene (B151609) containing an ethyl group at position 5 and two powerful DMGs, such as diethylamide groups (-CONEt₂), at positions 1 and 3. The amide groups are strong DMGs. nih.gov

Double Deprotonation : Treatment with a strong base like sec-butyllithium (B1581126) in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) would lead to sequential deprotonation at the positions ortho to both amide groups (C2 and C6). researchgate.net

Electrophilic Quench : The resulting dilithiated species is then treated with an electrophilic formylating agent, such as DMF, to install the two aldehyde functionalities.

Deprotection : Subsequent hydrolysis would be required to convert the amide groups into the desired aldehydes, although this step can be complex. A more direct approach involves the lithiation of a precursor that can be directly converted to the aldehyde.

An alternative DoM route could start with a precursor like 3-ethyl-N,N-diethylbenzamide. The amide DMG would direct lithiation to the 2- and 6-positions. A two-step process of sequential lithiation and formylation could potentially yield the target compound. A study on the regioselective formylation of 1,3-disubstituted benzenes via in-situ lithiation demonstrated that metalation often occurs at the 2-position, between the two directing groups, affording high yields of the desired formylated product. researchgate.netresearchgate.net

Multi-Step Synthesis from Precursors

Multi-step syntheses provide greater control over regiochemistry by building the molecule sequentially from simpler, functionalized precursors. These routes can be designed in either a convergent or divergent fashion.

Convergent and Divergent Synthetic Routes

Divergent Synthesis : In a divergent approach, a common intermediate is used to create a library of related compounds. researchgate.net For this compound, a divergent synthesis could begin with 5-ethylisophthalic acid or its dimethyl ester. This central precursor could be reduced to form 5-ethyl-1,3-benzenedimethanol, which is then oxidized to the target dialdehyde (B1249045), this compound. The same precursor could also be used to synthesize other derivatives.

Convergent Synthesis : A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. researchgate.net While less common for a relatively small molecule like this compound, a conceptual convergent route could involve coupling two smaller, functionalized aromatic fragments, though this is often less efficient than linear or divergent approaches for this specific target.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for forming C-C and C-H bonds. For aldehyde synthesis, palladium-catalyzed formylation of aryl halides is a particularly relevant and powerful technique. organic-chemistry.orgnih.gov

This strategy would typically start with a dihalogenated precursor, such as 1,3-dibromo-5-ethylbenzene. This precursor can be subjected to palladium-catalyzed formylation to introduce the two aldehyde groups.

Key features of this approach include:

Carbon Monoxide Source : Traditionally, toxic and high-pressure carbon monoxide (CO) gas is used as the formyl source in conjunction with a hydride donor. nih.govrsc.org

Alternative Formylating Agents : To avoid the hazards of CO gas, alternative C1 sources have been developed, such as tert-butyl isocyanide. organic-chemistry.orgrsc.orgacs.org In these methods, the isocyanide inserts into the aryl-palladium bond, and a subsequent reduction step yields the aldehyde. acs.org

Catalyst System : The reaction requires a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., JohnPhos) to facilitate the catalytic cycle. organic-chemistry.orgacs.org

| Precursor | C1 Source | Hydride Donor | Catalyst System Example | Key Advantage | Reference |

| Aryl Halide | CO gas | H₂ or Formate Salts | Pd(OAc)₂ / Phosphine Ligand | Well-established, high efficiency | nih.gov |

| Aryl Halide | tert-Butyl Isocyanide | Et₃SiH | Pd(OAc)₂ / JohnPhos | Avoids toxic CO gas, milder conditions | organic-chemistry.orgacs.org |

| Aryl Iodide | Formic Acid | Propylphosphonic anhydride (B1165640) (activator) | Palladium Catalyst | Uses formic acid as dual carbonyl and hydrogen donor | researchgate.net |

This methodology offers excellent functional group tolerance and generally provides good to excellent yields, making it a robust choice for the synthesis of this compound from an appropriately substituted dihalobenzene. rsc.orgacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and use renewable resources. innoget.comyedarnd.com Several strategies can be envisioned for a greener synthesis of this compound.

Catalytic Oxidations : Instead of using stoichiometric oxidants, catalytic methods employing benign oxidants like O₂ or H₂O₂ are preferred. For example, the oxidation of 5-ethyl-1,3-benzenedimethanol to the dialdehyde could be achieved using a catalyst and molecular oxygen, reducing waste. Benzylic alcohols can be oxidized to aromatic aldehydes using gaseous nitrogen dioxide, in a process that generates nitric acid as the only byproduct, thus minimizing waste. nih.gov

Chemo-enzymatic Cascades : Combining chemical and enzymatic steps in one-pot reactions can improve efficiency and reduce the environmental impact. rsc.org For instance, a renewable starting material could be functionalized using a chemical catalyst, followed by an enzymatic oxidation to generate the aldehyde groups. This approach aligns with the use of renewable feedstocks and biocatalysis. rsc.org

Sustainable Solvents and Conditions : Replacing hazardous organic solvents with greener alternatives like water or using solvent-free conditions can significantly improve the environmental profile of a synthesis. mdpi.com Mechanochemistry, which uses mechanical force to drive reactions, can also reduce or eliminate the need for solvents. nih.gov

Biomass Valorization : Lignocellulosic biomass, a renewable resource, can be a source of aromatic compounds. Strategies involving catalytic fractionation of lignin (B12514952) followed by selective bond cleavage, such as ozonolysis, can produce valuable aromatic aldehydes. rsc.org This represents a long-term sustainable route to producing aromatic platform chemicals.

| Green Chemistry Principle | Application to Aldehyde Synthesis | Example |

| Use of Catalysis | Oxidation of benzylic alcohols to aldehydes. | Oxidation using nitrogen dioxide gas or polyoxometalate (POM) catalysts with O₂. yedarnd.comnih.gov |

| Renewable Feedstocks | Deriving aromatic precursors from biomass. | Catalytic fractionation of lignin followed by ozonolysis to yield aromatic aldehydes. rsc.org |

| Benign Solvents | Replacing volatile organic compounds (VOCs). | Performing reactions in water or under solvent-free mechanochemical conditions. mdpi.comnih.gov |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Direct C-H activation pathways that avoid protecting groups and multi-step sequences. |

| Biocatalysis | Using enzymes for selective transformations. | Chemo-enzymatic cascades involving alcohol dehydrogenases for the final oxidation step. rsc.org |

By integrating these green chemistry principles, future syntheses of this compound and its derivatives can be designed to be more sustainable and environmentally responsible.

Mechanistic Investigations of Synthetic Transformations

The conversion of 5-ethyl-m-xylene to this compound typically proceeds through a controlled oxidation process. Understanding the intricate mechanisms of these transformations is key to controlling the reaction and preventing over-oxidation to the corresponding carboxylic acids.

Elucidation of Reaction Intermediates

The liquid-phase oxidation of alkyl-substituted aromatic compounds, such as 5-ethyl-m-xylene, is widely accepted to proceed via a radical-chain mechanism. This process is initiated by the formation of radical species from the hydrocarbon substrate, which then propagate through a series of reactions involving oxygen to form the final aldehyde products.

In the case of the ethyl group on the 5-ethyl-m-xylene ring, the initial attack by a radical initiator leads to the formation of an α-phenylethyl radical. This radical readily reacts with molecular oxygen to form a peroxyl radical. Subsequent hydrogen abstraction by this peroxyl radical from another substrate molecule generates α-phenylethyl hydroperoxide, a key intermediate, and a new α-phenylethyl radical, thus propagating the chain reaction. The decomposition of α-phenylethyl hydroperoxide can then lead to the formation of other intermediates such as methylphenylcarbinol and acetophenone (B1666503) before the eventual cleavage to the aldehyde.

Similarly, the oxidation of the methyl groups proceeds through the formation of benzyl-type radical intermediates. These radicals react with oxygen to form benzylperoxyl radicals, which can then be converted to the corresponding aldehydes. The stepwise oxidation of the two methyl groups on 5-ethyl-m-xylene to aldehyde functionalities likely proceeds through the formation of a mono-aldehyde intermediate, 5-ethyl-3-methylbenzaldehyde, before the second methyl group is oxidized to yield this compound.

Table 1: Key Intermediates in the Proposed Oxidation of 5-Ethyl-m-xylene

| Precursor Group | Initial Radical Species | Key Intermediate(s) |

| Ethyl Group | α-Phenylethyl Radical | α-Phenylethyl Hydroperoxide, Methylphenylcarbinol, Acetophenone |

| Methyl Group | Benzyl-type Radical | Benzylperoxyl Radical, 5-Ethyl-3-methylbenzaldehyde |

The characterization of these transient species is often challenging due to their high reactivity and short lifetimes. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be employed to detect and identify radical intermediates, while chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS) are used to identify more stable intermediates and products, providing indirect evidence for the proposed reaction pathways.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is paramount in the selective synthesis of this compound, primarily to control the oxidation process and prevent the formation of undesired byproducts, such as carboxylic acids. Transition metal catalysts, particularly those based on cobalt and manganese, are widely employed for this purpose.

The catalytic cycle often involves the transition metal cycling between different oxidation states. For instance, in a cobalt-catalyzed system, Co(II) can be oxidized to Co(III) by hydroperoxide intermediates. The Co(III) species is a powerful oxidant that can abstract a hydrogen atom from the alkyl side chains of 5-ethyl-m-xylene, initiating the radical chain reaction. This process regenerates Co(II), allowing the catalytic cycle to continue.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanistic pathways of these catalytic oxidations. These studies can help to determine whether the reaction proceeds via a single electron transfer (SET) mechanism or a concerted metalation-deprotonation (CMD) pathway. In the context of cobalt-catalyzed C-H oxidation, computational models can predict the energy barriers for different pathways, providing insights into the most favorable reaction mechanism.

The selectivity of the catalytic system can be influenced by several factors, including the choice of metal, the ligand environment, and the reaction conditions. For example, the addition of manganese as a co-catalyst in cobalt-based systems can significantly enhance the selectivity towards the desired aldehyde products. The precise role of manganese is multifaceted and can involve the modulation of the redox potential of the cobalt catalyst and the facilitation of the decomposition of hydroperoxide intermediates.

Table 2: Influence of Catalytic Components on Reaction Parameters

| Catalytic Component | Primary Role | Impact on Efficiency | Impact on Selectivity |

| Cobalt (Co) | Primary Catalyst (Initiator) | Increases overall reaction rate by facilitating radical formation. | Can lead to over-oxidation if not controlled. |

| Manganese (Mn) | Co-catalyst/Promoter | Can enhance the activity of the cobalt catalyst. | Improves selectivity towards aldehyde products by modifying the catalytic cycle. |

| Ligands | Stabilize Metal Center | Can influence the solubility and stability of the catalyst. | Modifies the steric and electronic environment of the metal, affecting substrate approach and product release. |

| Solvent | Reaction Medium | Affects catalyst solubility and reactant concentrations. | Can influence the polarity of the reaction environment, potentially altering reaction pathways. |

Chemical Transformations and Reactivity of 5 Ethylisophthalaldehyde

Reactions Involving Aldehyde Functionalities

The two aldehyde groups are the primary sites of reactivity in 5-Ethylisophthalaldehyde, readily undergoing a variety of chemical transformations characteristic of aromatic aldehydes.

Condensation Reactions for Macrocycle and Polymer Formation

The bifunctional nature of this compound makes it an ideal monomer for condensation reactions to form larger molecular architectures such as macrocycles and polymers. These reactions typically involve the formation of new carbon-nitrogen or carbon-oxygen bonds.

Macrocycle Formation: The reaction of this compound with diamines can lead to the formation of macrocyclic Schiff bases. The structure of the resulting macrocycle is dependent on the stoichiometry of the reactants and the nature of the diamine. For example, a [2+2] macrocycle can be formed through the condensation of two molecules of the dialdehyde (B1249045) with two molecules of a diamine.

Polymer Synthesis: When reacted with appropriate bifunctional nucleophiles, such as diols or diamines, this compound can undergo polycondensation to yield polymers. For instance, condensation with phenols can produce phenolic resins, where the aldehyde groups react with the activated aromatic rings of the phenol (B47542) units to form methylene (B1212753) bridges. The resulting polymers often exhibit interesting thermal and material properties.

Table 1: Examples of Condensation Reactions

| Reactant(s) | Product Type | Potential Application |

|---|---|---|

| Diamines (e.g., ethylenediamine) | Macrocyclic Schiff bases | Ligands for metal complexes, sensors |

| Phenols (e.g., bisphenol A) | Phenolic polymers | High-performance materials, coatings |

Nucleophilic Addition Reactions

The electrophilic carbon atoms of the aldehyde groups in this compound are susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of more complex molecules.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde functionalities into alkene groups. researchgate.netresearchgate.netcam.ac.ukmdpi.commdpi.com Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, can transform one or both aldehyde groups into vinyl groups. The stereoselectivity of the reaction can often be controlled by the choice of ylide and reaction conditions.

Grignard Reaction: Grignard reagents, acting as potent carbon-based nucleophiles, readily add to the aldehyde groups to form secondary alcohols after an acidic workup. nih.govmdpi.combeilstein-journals.orgscribd.comyoutube.com By selecting different Grignard reagents, a variety of alkyl or aryl groups can be introduced at the carbonyl carbon, leading to a diverse array of substituted diols.

Table 2: Nucleophilic Addition Reactions

| Reagent | Product Functional Group | Key Features |

|---|---|---|

| Phosphorus Ylide (Wittig) | Alkene | Forms a C=C double bond |

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | Forms a new C-C bond and a hydroxyl group |

Oxidation and Reduction Pathways

The aldehyde groups of this compound can be readily oxidized to carboxylic acids or reduced to alcohols, providing pathways to other important classes of compounds.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will convert both aldehyde groups to carboxylic acid functionalities, yielding 5-ethylisophthalic acid. This dicarboxylic acid can serve as a monomer for the synthesis of polyesters and polyamides.

Reduction: The aldehyde groups can be selectively reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces 5-ethyl-1,3-benzenedimethanol, a diol that can be utilized in the synthesis of various polymers and other organic molecules.

Table 3: Oxidation and Reduction Reactions

| Reagent | Product Functional Group | Transformation |

|---|---|---|

| KMnO₄ | Carboxylic Acid | CHO → COOH |

| NaBH₄ | Primary Alcohol | CHO → CH₂OH |

Reactions Involving the Aromatic Core and Ethyl Substituent

Beyond the reactivity of the aldehyde groups, the aromatic ring and the ethyl substituent of this compound can also participate in various chemical transformations.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The two aldehyde groups are strongly deactivating and meta-directing due to their electron-withdrawing nature. Conversely, the ethyl group is an activating and ortho, para-directing substituent.

The directing effects of these groups are in opposition. The positions ortho and para to the ethyl group are also the meta positions relative to the aldehyde groups. Therefore, electrophilic substitution is expected to occur at the positions dictated by the stronger directing group. In this case, the deactivating effect of the two aldehyde groups generally makes electrophilic aromatic substitution challenging. However, under forcing conditions, substitution may occur at the position that is ortho to the ethyl group and meta to both aldehyde groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. dalalinstitute.comresearchgate.netdntb.gov.uabohrium.comresearchgate.net

Transformations of the Ethyl Group

The ethyl substituent on the aromatic ring can also be a site for chemical modification, although these reactions are generally less common than those involving the aldehyde groups.

Oxidation: Under strong oxidizing conditions, the ethyl group can be oxidized to a carboxylic acid group. However, this typically requires harsh conditions that would also oxidize the aldehyde functionalities.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can selectively introduce a halogen atom at the benzylic position of the ethyl group. This benzylic halide can then serve as a handle for further functionalization through nucleophilic substitution reactions.

General chemical principles suggest that as an aromatic dialdehyde, this compound would likely undergo reactions typical of this functional group class, such as:

Condensation reactions: The aldehyde groups can react with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and related derivatives.

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.

Cannizzaro reaction: In the presence of a strong base, it could potentially undergo a disproportionation reaction.

Wittig and related reactions: Reaction with phosphorus ylides would be expected to form alkenes.

However, without specific studies on this compound, any discussion of its chemo- and regioselectivity would be purely speculative. For instance, the two aldehyde groups are chemically equivalent, which simplifies regioselectivity unless a pre-existing chiral center or a directing group influences the reaction.

Similarly, no data on the reaction kinetics or thermodynamics of its derivative formation could be located. Such studies would require experimental measurements to determine rate constants, activation energies, and thermodynamic parameters like enthalpy and entropy of reaction, which have not been published in the available literature.

Due to the absence of specific research data on this compound, it is not possible to provide a detailed and scientifically accurate article on the requested topics of "Chemo- and Regioselective Transformations" and "Reaction Kinetics and Thermodynamic Analysis of Derivative Formation."

Coordination Chemistry and Ligand Design with 5 Ethylisophthalaldehyde

Design Principles for Metal-Organic Ligands from Dialdehydes

The design of metal-organic ligands from dialdehydes like 5-ethylisophthalaldehyde is predicated on the reactivity of the aldehyde groups. These groups can readily undergo condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. This class of ligands is highly valued in coordination chemistry due to their ease of synthesis and the stability of their metal complexes.

The fundamental design principles involve:

Choice of Amine: The properties of the resulting Schiff base ligand are heavily influenced by the nature of the primary amine used in the condensation reaction. Aliphatic diamines can create flexible, open-chain ligands, while aromatic diamines lead to more rigid structures. The incorporation of additional donor atoms (e.g., oxygen, sulfur) in the amine backbone can increase the denticity of the ligand.

Control of Denticity: Dialdehydes can react with one or two equivalents of a primary amine. Reaction with a monoamine at both aldehyde sites can yield a bidentate or tetradentate ligand, depending on the nature of the amine. Using a diamine allows for the formation of macrocyclic ligands through a [2+2] condensation.

Electronic and Steric Tuning: The substituent on the isophthalaldehyde (B49619) ring plays a crucial role in modulating the electronic properties of the ligand. The electron-donating nature of the ethyl group in this compound is expected to increase the electron density on the aromatic ring and, consequently, on the coordinating imine nitrogen atoms. This can enhance the Lewis basicity of the ligand and influence the stability of the resulting metal complexes. Sterically, the ethyl group can influence the conformation of the ligand and the geometry of the metal's coordination sphere.

Synthesis and Structural Characterization of Coordination Complexes

The synthesis of coordination complexes from this compound typically follows a two-step process: the synthesis of the Schiff base ligand followed by its reaction with a metal salt. Alternatively, a one-pot template synthesis can be employed where the metal ion directs the condensation reaction.

The condensation reaction between this compound and a primary amine is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid or base catalysis. The resulting Schiff base ligand can be isolated and purified before being used for complexation. For instance, the reaction with two equivalents of an aniline (B41778) derivative would yield a tetradentate ligand with two imine nitrogens and potentially other donor atoms from the aniline moiety available for coordination.

The characterization of these Schiff base ligands is accomplished through various spectroscopic techniques.

| Spectroscopic Technique | Expected Observations for a Schiff Base from this compound |

| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde and the N-H stretching of the primary amine, and the appearance of a new band for the C=N (imine) stretch. |

| ¹H NMR Spectroscopy | A characteristic singlet signal for the azomethine proton (-CH=N-), along with signals corresponding to the aromatic and ethyl group protons. |

| ¹³C NMR Spectroscopy | A resonance for the imine carbon, and distinct signals for the carbons of the aromatic ring and the ethyl group. |

Schiff base ligands derived from dialdehydes can exhibit a variety of coordination modes. The term "coordination mode" refers to the way a ligand binds to a central metal ion, while "hapticity" (denoted by η) specifies the number of contiguous atoms of a ligand that are coordinated to the metal. wikipedia.org For ligands derived from this compound, the primary coordination sites are the imine nitrogen atoms.

Common coordination modes include:

Bidentate: A ligand that binds to the metal through two donor atoms.

Tridentate: A ligand that binds through three donor atoms.

Tetradentate: A ligand that binds through four donor atoms, often wrapping around the metal ion to form a stable chelate.

The aldehyde oxygen atoms themselves can also coordinate to a metal center, typically in an η¹ fashion (binding through one atom) or an η² fashion (binding through both the carbon and oxygen atoms). wikipedia.org However, in Schiff base complexes, the imine nitrogen is the more common coordinating atom.

The geometry of the resulting metal complexes can be predicted based on the coordination number of the metal and the nature of the ligand. For example, a tetradentate Schiff base ligand derived from this compound and a diamine is likely to form octahedral complexes with transition metals like Ni(II) and Cu(II). scispace.com

Metal-Ligand Binding Affinity and Selectivity

The binding affinity of a ligand for a particular metal ion is a critical factor in the stability and formation of coordination complexes. The ethyl group at the 5-position of the isophthalaldehyde ring is expected to influence this affinity. As an electron-donating group, it increases the basicity of the coordinating nitrogen atoms in the derived Schiff base ligands, which generally leads to stronger bonds with Lewis acidic metal ions.

The selectivity of a ligand for different metal ions is governed by a combination of factors, including:

Hard and Soft Acid-Base (HSAB) Theory: Hard metal ions (e.g., Fe³⁺, Co³⁺) tend to bind preferentially to hard donor atoms (e.g., oxygen, nitrogen), while soft metal ions (e.g., Cu⁺, Ag⁺) prefer soft donor atoms (e.g., sulfur, phosphorus). The imine nitrogen of a Schiff base is considered a borderline donor, allowing for complexation with a wide range of metal ions.

Chelate Effect: Multidentate ligands form more stable complexes than a series of corresponding monodentate ligands. This is due to a favorable entropy change upon chelation.

Macrocyclic Effect: Pre-organized macrocyclic ligands exhibit enhanced stability and selectivity due to a combination of enthalpic and entropic factors.

Electronic and Geometric Structures of Coordination Compounds

The electronic and geometric structures of coordination compounds are intimately linked. The geometry of a complex is determined by the coordination number of the central metal ion and the steric constraints imposed by the ligands. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar.

The electronic structure can be described by theories such as Crystal Field Theory and Ligand Field Theory, which consider the interactions between the metal d-orbitals and the ligand orbitals. These interactions lead to a splitting of the d-orbitals, and the magnitude of this splitting determines the magnetic and spectroscopic properties of the complex.

For a hypothetical octahedral Ni(II) complex with a tetradentate Schiff base ligand derived from this compound, the following properties might be expected:

| Property | Expected Characteristic |

| Geometry | Distorted Octahedral |

| Magnetism | Paramagnetic (typically with two unpaired electrons) |

| UV-Vis Spectrum | d-d transitions characteristic of octahedral Ni(II) |

The electronic properties of the complex are also influenced by the ethyl substituent. The electron-donating nature of the ethyl group can increase the energy of the ligand's orbitals, leading to a smaller ligand field splitting and affecting the color and magnetic behavior of the complex.

Supramolecular Chemistry and Self Assembly Applications

Utilization as a Building Block in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous crystalline polymers formed from organic building blocks linked by strong covalent bonds. The geometry and functionality of the building blocks dictate the topology and properties of the resulting framework. Aldehyde-functionalized molecules are common precursors for the synthesis of imine-linked COFs, which are known for their high stability.

In the design of COFs, 5-Ethylisophthalaldehyde could theoretically serve as a linear or bent organic linker. The two aldehyde groups are capable of undergoing condensation reactions with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene or p-phenylenediamine) to form stable imine linkages. The reaction, typically carried out under solvothermal conditions, would lead to the formation of a crystalline, porous network.

The presence of the ethyl group on the isophthalaldehyde (B49619) backbone would be a key design element. This non-reactive alkyl group could influence the properties of the resulting COF in several ways:

Solubility: The ethyl group might enhance the solubility of the monomer in organic solvents, potentially facilitating the crystallization process.

Interlayer Spacing: In 2D layered COFs, the ethyl groups protruding from the aromatic planes could affect the interlayer stacking and distance.

Porosity: The ethyl groups would occupy space within the pores of the COF, which could be a tool for fine-tuning the pore size and shape.

A hypothetical synthesis of a COF using this compound is presented in the table below.

| Reactant 1 | Reactant 2 | Linkage Type | Potential COF Topology | Solvent System | Catalyst |

| This compound | 1,3,5-Tris(4-aminophenyl)benzene | Imine | Hexagonal | Dioxane/Mesitylene | Acetic Acid |

| This compound | p-Phenylenediamine | Imine | 2D Layered | THF/Methanol | Sc(OTf)3 |

This table represents a theoretical synthetic design and has not been experimentally verified.

Pore engineering in COFs involves the deliberate design and modification of the pore environment to achieve specific functions. The ethyl group of this compound would inherently functionalize the pores of a hypothetical COF. This non-polar ethyl group would create a more hydrophobic pore environment compared to a COF constructed from unsubstituted isophthalaldehyde. This hydrophobicity could be advantageous for applications such as the selective adsorption of non-polar organic molecules from aqueous solutions.

Further functionalization could be envisioned through post-synthetic modification, although modifying the ethyl group itself would be chemically challenging without affecting the framework's integrity. A more feasible approach would be to incorporate other functional monomers alongside this compound during the synthesis.

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While carboxylic acids are the most common linkers in MOF chemistry, aldehydes can also be utilized, often after conversion to other functional groups or by participating in post-synthetic modifications.

The direct participation of the aldehyde groups of this compound in the formation of Secondary Building Units (SBUs) with metal ions is not a common pathway in MOF synthesis. However, it is conceivable that the aldehyde functionalities could be chemically transformed (e.g., to carboxylates via oxidation or to alcohols via reduction) prior to or after MOF assembly. If oxidized to 5-ethylisophthalic acid, the resulting dicarboxylate ligand would readily coordinate with metal ions to form various SBUs, similar to other isophthalate-based MOFs.

Assuming this compound is first converted to 5-ethylisophthalic acid, it would act as a bent dicarboxylate linker. The coordination geometry of the metal SBU and the angle between the carboxylate groups would determine the final topology of the MOF. The ethyl group would act as a non-coordinating functional group decorating the pores of the framework, similar to its role in COFs. This could influence the framework's properties, such as its hydrophobicity and its interactions with guest molecules.

The table below outlines a hypothetical design for MOFs based on a derivative of this compound.

| Ligand (Derivative) | Metal Ion | Potential SBU | Potential Framework Topology |

| 5-Ethylisophthalic acid | Zn(II) | Paddle-wheel | pcu |

| 5-Ethylisophthalic acid | Cu(II) | Paddle-wheel | tbo |

| 5-Ethylisophthalic acid | Zr(IV) | Zr6O4(OH)4 | fcu |

This table is based on the expected coordination chemistry of the dicarboxylate form of the parent aldehyde and has not been experimentally confirmed.

Self-Assembly into Ordered Supramolecular Structures

Beyond the formation of crystalline frameworks like COFs and MOFs, individual molecules can self-assemble into ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For this compound, the polar aldehyde groups and the aromatic ring system provide sites for such interactions.

While no specific studies on the self-assembly of this compound have been reported, related molecules like isophthalic acid derivatives are known to form gels and other supramolecular structures. The aldehyde groups of this compound are capable of forming hydrogen bonds with appropriate donor molecules. The aromatic ring can participate in π-π stacking interactions, leading to the formation of columnar or layered assemblies. The ethyl group would likely play a role in modulating the packing of the molecules due to steric effects and van der Waals interactions, potentially leading to the formation of liquid crystalline phases or other ordered soft materials.

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. While this compound itself is unlikely to act as a host due to its relatively simple structure, it could potentially function as a guest molecule.

For this compound to be encapsulated, a host molecule with a complementary size, shape, and chemical environment would be required. Potential host families could include:

Cyclodextrins: These macrocyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The ethyl and aromatic portions of this compound could be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions.

Calixarenes: These are macrocycles with a "cup-like" shape that can be functionalized to bind a variety of guests. A suitably sized calixarene could encapsulate this compound.

Coordination Cages: These are self-assembled, discrete molecular architectures with an inner cavity. The encapsulation of this compound within such a cage would depend on the size and chemical nature of the cage's interior.

The binding affinity in these hypothetical host-guest systems would be determined by the sum of non-covalent interactions between the host and this compound, including hydrophobic effects, van der Waals forces, and potential hydrogen bonding between the aldehyde oxygens and the host.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 5-Ethylisophthalaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign every proton and carbon atom and to confirm the connectivity of the molecule.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom. The aldehydic protons are expected to appear significantly downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate in the aromatic region, with their splitting patterns revealing their relative positions on the benzene (B151609) ring. The ethyl group will present as a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbons of the aldehyde groups will be the most downfield signals. The aromatic carbons will appear in the typical range for benzene derivatives, and the carbons of the ethyl group will be found in the upfield, aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on established chemical shift ranges. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 190 - 193 |

| Aromatic H-2 | 8.0 - 8.2 | Singlet (s) or Doublet (d) | 130 - 135 |

| Aromatic H-4/H-6 | 7.8 - 8.0 | Doublet (d) or Singlet (s) | 128 - 132 |

| Ethyl (-CH₂-) | 2.7 - 2.9 | Quartet (q) | 25 - 30 |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 14 - 17 |

| Aromatic C-1/C-3 | - | - | 135 - 140 |

| Aromatic C-5 | - | - | 145 - 150 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.comyoutube.com In the COSY spectrum of this compound, a cross-peak would be observed between the quartet of the ethyl group's methylene protons (-CH₂) and the triplet of its methyl protons (-CH₃), confirming their connectivity. Cross-peaks would also be expected between adjacent aromatic protons, helping to confirm their positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). princeton.eduyoutube.com An HSQC spectrum would show a correlation between the aldehydic proton signal and the aldehydic carbon signal, the aromatic proton signals and their respective aromatic carbon signals, and the ethyl group proton signals with their corresponding aliphatic carbon signals. This technique is invaluable for assigning the carbons in the complex aromatic region.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for confirming stereochemistry and conformation. For this compound, a NOESY spectrum would show correlations between the protons of the ethyl group and the adjacent aromatic protons (H-4 and H-6), confirming the substituent's placement and orientation relative to the benzene ring.

Solid-State NMR for Complex Materials

While solution-state NMR provides high-resolution data for dissolved molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. st-andrews.ac.ukaalto.fimit.edu For this compound, ssNMR would be particularly relevant if the molecule were incorporated into a polymer, a metal-organic framework (MOF), or a covalent organic framework (COF). In such complex materials, where molecules have restricted motion, ssNMR can distinguish between different crystalline forms (polymorphs), analyze conformational changes, and probe intermolecular interactions within the solid lattice. aalto.fi Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state, thereby providing higher resolution spectra. st-andrews.ac.ukaalto.fi

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 162. The fragmentation of this molecular ion provides structural clues. Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion at m/z = 161.

Loss of a formyl radical (M-29): Cleavage of a CHO group, resulting in a peak at m/z = 133. miamioh.edu

Loss of an ethyl radical (M-29): Cleavage of the C₂H₅ group, also leading to a fragment at m/z = 133.

Loss of carbon monoxide (M-28): A common fragmentation for aldehydes, which could occur after the initial loss of a hydrogen or ethyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 162 | [C₁₀H₁₀O₂]⁺˙ (Molecular Ion) | - |

| 161 | [C₁₀H₉O₂]⁺ | H˙ |

| 134 | [C₉H₁₀O]⁺˙ | CO |

| 133 | [C₉H₉O]⁺ or [C₈H₅O₂]⁺ | CHO˙ or C₂H₅˙ |

| 105 | [C₇H₅O]⁺ | C₂H₅˙ + CO |

| 77 | [C₆H₅]⁺ | C₂H₅˙ + 2CO |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). nih.govnih.govimrpress.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀O₂ by measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass. This capability is essential for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation pathways of specific ions in detail. uab.edu In an MS/MS experiment, a particular ion (the "parent" or "precursor" ion) is selected, subjected to fragmentation (often through collision-induced dissociation, CID), and the resulting "daughter" or "product" ions are then analyzed. uab.edu By performing MS/MS on the molecular ion (m/z 162) of this compound, the proposed fragmentation pathways can be confirmed. For instance, selecting the m/z 162 ion and observing product ions at m/z 133 would confirm the loss of an ethyl or formyl radical. This method provides definitive structural information and helps to distinguish between isomers that might produce similar initial mass spectra.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies. utdallas.edumsu.eduyoutube.com

For this compound, IR and Raman spectra provide complementary information. The key functional groups—aldehyde, aromatic ring, and ethyl group—have distinct vibrational signatures.

Aldehyde Group: The most prominent feature will be the very strong C=O stretching absorption in the IR spectrum, typically around 1700-1720 cm⁻¹. The aldehydic C-H bond exhibits two characteristic stretching bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the ring.

Ethyl Group: Aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹. C-H bending vibrations for the CH₂ and CH₃ groups will appear in the 1375-1465 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. nih.govrenishaw.comnih.gov Therefore, the aromatic C=C ring stretching vibrations are often strong in the Raman spectrum, whereas the polar C=O stretch is typically weaker compared to its intensity in the IR spectrum. This complementarity helps in the comprehensive analysis of the molecule's vibrational characteristics.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

| Aldehydic C-H Stretch | IR | ~2850, ~2750 | Medium, Weak |

| Carbonyl C=O Stretch | IR | 1700 - 1720 | Very Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Bend | IR | 1375 - 1465 | Medium |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement in a crystalline solid. For a novel or uncharacterized compound like this compound, both single-crystal and powder XRD would be invaluable for a complete structural description.

Single-crystal X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. This data would allow for the unambiguous determination of the molecular conformation and the packing of the molecules in the crystal lattice. However, a search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any entries for the single-crystal structure of this compound.

Powder X-ray diffraction (PXRD) is typically used for phase identification, purity assessment, and to study crystalline materials in a polycrystalline form. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. For this compound, a reference powder pattern has not been found in the Powder Diffraction File (PDF) database maintained by the International Centre for Diffraction Data (ICDD). The absence of such data precludes its use for routine identification and quality control in research and industrial settings.

Should experimental data become available, a representative data table for the crystallographic parameters of this compound would be structured as follows:

| Parameter | Value |

| Crystal System | Data not currently available |

| Space Group | Data not currently available |

| Unit Cell Dimensions | a, b, c, α, β, γ (not available) |

| Volume (V) | Data not currently available |

| Z (molecules/unit cell) | Data not currently available |

| Calculated Density | Data not currently available |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

In-situ reaction monitoring using advanced spectroscopic probes, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time. These techniques provide molecular-level information without the need for sample extraction, thus preserving the integrity of the reacting system.

For reactions involving this compound, such as its synthesis or its conversion to other derivatives, in-situ spectroscopic monitoring would be highly beneficial. For instance, FTIR spectroscopy could be used to track the disappearance of reactant vibrational bands and the appearance of product bands, particularly the characteristic carbonyl stretches of the aldehyde groups. Similarly, Raman spectroscopy, which is often less sensitive to aqueous media, could provide complementary information on the molecular vibrations within the reaction mixture.

Despite the potential applications, a review of the scientific literature did not reveal any studies that have employed advanced spectroscopic probes for the in-situ monitoring of reactions involving this compound. Research in this area would be a valuable contribution to the understanding of the reactivity and process chemistry of this compound.

A hypothetical data table for in-situ monitoring of a reaction involving this compound might include:

| Spectroscopic Probe | Key Vibrational Frequencies (cm⁻¹) | Observation During Reaction |

| FTIR | Data not currently available | Data not currently available |

| Raman | Data not currently available | Data not currently available |

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.

A DFT calculation for 5-Ethylisophthalaldehyde would typically start with a geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the two aldehyde groups and the ethyl substituent relative to the benzene (B151609) ring. It is expected that the benzene ring will be planar, with the aldehyde and ethyl groups adopting conformations that minimize steric hindrance.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electron density distribution is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is likely to be a π-orbital with significant contributions from the benzene ring, while the LUMO is expected to be a π*-orbital with major contributions from the carbonyl groups of the aldehydes. The presence of the electron-donating ethyl group and the electron-withdrawing aldehyde groups will influence the energies of these orbitals. FMO analysis can help predict the most likely sites for electrophilic and nucleophilic attack on the molecule.

| Orbital | Description | Predicted Location of High Electron Density |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Benzene Ring |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Aldehyde Carbonyl Groups |

Molecular Dynamics Simulations for Supramolecular Assemblies

While specific molecular dynamics (MD) simulations for this compound are not documented in the literature, this computational technique is invaluable for studying the behavior of molecules in condensed phases and their ability to form larger, ordered structures known as supramolecular assemblies.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, intermolecular interactions, and the assembly process. For this compound, MD simulations could be employed to understand how individual molecules interact with each other in a solvent or in the solid state.

Key interactions that would be investigated include π-π stacking between the benzene rings and dipole-dipole interactions involving the polar aldehyde groups. By simulating a system containing many this compound molecules, it would be possible to predict whether they are likely to self-assemble into specific arrangements, such as columnar or layered structures. These simulations can provide insights into the potential of this compound to form liquid crystals or other ordered materials.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule.

For this compound, DFT and its time-dependent extension (TD-DFT) can be used to calculate:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks for the C=O stretching of the aldehyde groups, C-H stretching of the aromatic ring and the ethyl group, and other vibrational modes.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is crucial for structural elucidation.

Ultraviolet-Visible (UV-Vis) spectra: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This provides information about the electronic structure and the energies of the excited states.

These predicted spectra serve as a powerful tool for interpreting experimental results and can help in the identification and characterization of the compound.

Computational Design of Novel Derivatives and Materials

Computational chemistry plays a vital role in the rational design of new molecules and materials with desired properties. Starting from the basic structure of this compound, computational methods can be used to explore how chemical modifications would affect its properties.

For example, by systematically replacing the ethyl group with other substituents (e.g., electron-donating or electron-withdrawing groups), it is possible to tune the electronic properties of the molecule. DFT calculations could be used to predict how these modifications would alter the HOMO-LUMO gap, the dipole moment, and the reactivity of the molecule. This in-silico screening approach can identify promising candidates for synthesis and experimental testing.

Furthermore, computational modeling can be used to design novel materials based on this compound. For instance, by designing derivatives with specific functional groups, it may be possible to promote self-assembly into materials with interesting optical or electronic properties. Molecular dynamics simulations could then be used to predict the structure and stability of these materials before they are synthesized in the laboratory. This computational-led design process can significantly accelerate the discovery of new functional materials.

Potential and Emerging Research Applications

Application in Catalysis (e.g., Organocatalysis, Heterogeneous Catalysis)

Currently, there is a lack of specific, publicly available research detailing the direct application of 5-Ethylisophthalaldehyde as an organocatalyst or in the formation of heterogeneous catalysts. The reactivity of its aldehyde groups suggests a theoretical potential for its use in forming catalyst structures, such as Schiff bases or other coordination complexes, but specific studies to this effect are not prominent in the scientific literature.

Development of Sensing Platforms (e.g., Chemo-sensors, Biosensors)

There are no specific research findings available that demonstrate the use of this compound in the development of chemosensors or biosensors. While related isophthalaldehyde (B49619) derivatives have been investigated for sensing applications, similar studies involving the 5-ethyl substituted version have not been identified.

**8.3. Advanced Materials Research

The most clearly indicated potential for this compound lies in advanced materials research, particularly as a precursor for polymers and optoelectronic materials.

The bifunctional nature of this compound, with its two aldehyde groups, makes it a suitable monomer for polymerization reactions. Aldehydes can react with various other functional groups (such as amines or phenols) to form stable polymers and resins, including Schiff base polymers or phenolic resins. The ethyl group at the 5-position can influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphological characteristics. However, specific examples of functional polymers synthesized directly from this compound are not detailed in available research literature.

Commercial suppliers of this compound categorize it as a building block for materials science, with specific mention of its potential role in optoelectronics. chemscene.com The aromatic core and reactive aldehyde groups allow it to be incorporated into larger conjugated systems, which are fundamental to many organic electronic materials. These materials are designed to interact with light and electricity, forming the basis of devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. chemscene.comoejournal.orgcam.ac.uk

The compound is noted for its potential use as an intermediate or building block in the following areas of optoelectronics:

| Potential Role | Description |

| Optoelectronic Material Intermediate | Used in multi-step syntheses to create more complex molecules with specific light-absorbing or light-emitting properties. chemscene.com |

| Semiconducting Polymer Synthetic Building Block | Serves as a monomer unit for creating conjugated polymers that can conduct charge, a key requirement for organic semiconductors. chemscene.com |

| Electronic Materials | Contributes to the synthesis of various materials used in electronic components and devices. chemscene.com |

While its role is suggested, specific performance data or device applications for materials derived from this compound are not available in current research.

There is no available research linking this compound to the development or synthesis of materials for gas separation or storage applications.

Precursor for Bioactive Molecule Synthesis

The potential of this compound as a precursor for the synthesis of bioactive molecules has not been explored in the available scientific literature. Its reactive aldehyde groups could theoretically be used in the construction of complex organic molecules, but no specific examples leading to bioactive compounds have been documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.